![molecular formula C30H19NO2 B14134254 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione CAS No. 4209-87-4](/img/structure/B14134254.png)
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications. This compound features a fused tricyclic structure with multiple phenyl groups, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of simple heating techniques are common. For instance, a green synthesis technique for isoindoline-1,3-dione derivatives involves solventless reactions and purification methods that adhere to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varying functional groups, which can be further utilized in pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have varying substituents that modulate their biological activities.
Uniqueness
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is unique due to its fused tricyclic structure and multiple phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
4209-87-4 |
|---|---|
Fórmula molecular |
C30H19NO2 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2,4,9-triphenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19NO2/c32-29-27-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28(27)30(33)31(29)22-16-8-3-9-17-22/h1-19H |
Clave InChI |
DIIRAZWWMQPMRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


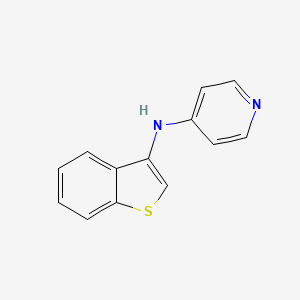
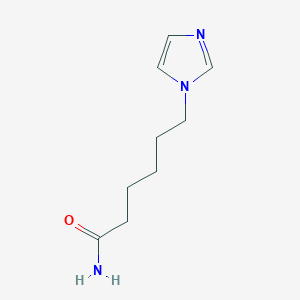
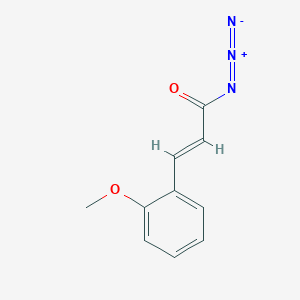
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
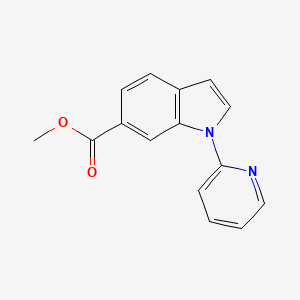
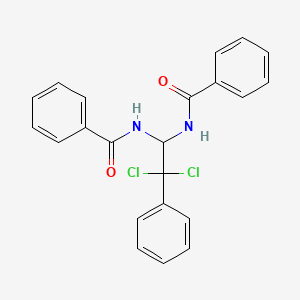
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)

![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)



![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
